molecular formula C18H22N4O4S B11235669 methyl 2-{[(3-oxo-5,6,7,8-tetrahydrocinnolin-2(3H)-yl)acetyl]amino}-5-propyl-1,3-thiazole-4-carboxylate

methyl 2-{[(3-oxo-5,6,7,8-tetrahydrocinnolin-2(3H)-yl)acetyl]amino}-5-propyl-1,3-thiazole-4-carboxylate

Cat. No.: B11235669
M. Wt: 390.5 g/mol
InChI Key: DGGLOHZCQQPALJ-UHFFFAOYSA-N
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Description

METHYL 2-[2-(3-OXO-2,3,5,6,7,8-HEXAHYDROCINNOLIN-2-YL)ACETAMIDO]-5-PROPYL-1,3-THIAZOLE-4-CARBOXYLATE is a complex organic compound that belongs to the class of thiazole derivatives. Thiazole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry. This compound, in particular, has shown potential in various scientific research applications due to its unique chemical structure and properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of METHYL 2-[2-(3-OXO-2,3,5,6,7,8-HEXAHYDROCINNOLIN-2-YL)ACETAMIDO]-5-PROPYL-1,3-THIAZOLE-4-CARBOXYLATE involves multiple steps, starting from the preparation of the thiazole ring. The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides under acidic conditions

Industrial Production Methods

Industrial production of this compound typically involves optimizing the reaction conditions to achieve high yields and purity. This includes controlling the temperature, pressure, and pH of the reaction mixture. The use of catalysts and solvents that are environmentally friendly and cost-effective is also considered in industrial settings .

Chemical Reactions Analysis

Types of Reactions

METHYL 2-[2-(3-OXO-2,3,5,6,7,8-HEXAHYDROCINNOLIN-2-YL)ACETAMIDO]-5-PROPYL-1,3-THIAZOLE-4-CARBOXYLATE undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like amines and thiols. The reactions are typically carried out under controlled temperatures and pH to ensure the desired product formation .

Major Products Formed

The major products formed from these reactions include sulfoxides, sulfones, alcohols, and substituted thiazole derivatives .

Scientific Research Applications

Mechanism of Action

The mechanism of action of METHYL 2-[2-(3-OXO-2,3,5,6,7,8-HEXAHYDROCINNOLIN-2-YL)ACETAMIDO]-5-PROPYL-1,3-THIAZOLE-4-CARBOXYLATE involves its interaction with specific molecular targets. The compound is known to inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can lead to the disruption of essential biological pathways, resulting in the desired therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

  • METHYL 2-[2-(3-OXO-2,3,5,6,7,8-HEXAHYDROCINNOLIN-2-YL)ACETAMIDO]-5-ETHYL-1,3-THIAZOLE-4-CARBOXYLATE
  • METHYL 2-[2-(3-OXO-2,3,5,6,7,8-HEXAHYDROCINNOLIN-2-YL)ACETAMIDO]-5-METHYL-1,3-THIAZOLE-4-CARBOXYLATE

Uniqueness

The uniqueness of METHYL 2-[2-(3-OXO-2,3,5,6,7,8-HEXAHYDROCINNOLIN-2-YL)ACETAMIDO]-5-PROPYL-1,3-THIAZOLE-4-CARBOXYLATE lies in its specific substitution pattern on the thiazole ring, which imparts distinct biological activities and chemical properties compared to its analogs .

Properties

Molecular Formula

C18H22N4O4S

Molecular Weight

390.5 g/mol

IUPAC Name

methyl 2-[[2-(3-oxo-5,6,7,8-tetrahydrocinnolin-2-yl)acetyl]amino]-5-propyl-1,3-thiazole-4-carboxylate

InChI

InChI=1S/C18H22N4O4S/c1-3-6-13-16(17(25)26-2)20-18(27-13)19-14(23)10-22-15(24)9-11-7-4-5-8-12(11)21-22/h9H,3-8,10H2,1-2H3,(H,19,20,23)

InChI Key

DGGLOHZCQQPALJ-UHFFFAOYSA-N

Canonical SMILES

CCCC1=C(N=C(S1)NC(=O)CN2C(=O)C=C3CCCCC3=N2)C(=O)OC

Origin of Product

United States

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